molecular formula C20H24N4O3 B2358827 N-(2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-2-oxoethyl)benzamide CAS No. 1705437-32-6

N-(2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-2-oxoethyl)benzamide

Cat. No.: B2358827
CAS No.: 1705437-32-6
M. Wt: 368.437
InChI Key: IGHKQOORAQQBQA-UHFFFAOYSA-N
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Description

N-(2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-2-oxoethyl)benzamide is a complex organic compound that features a 1,2,4-oxadiazole ring, a piperidine ring, and a benzamide moiety. The presence of these functional groups suggests that the compound may have significant biological and pharmacological activities.

Mechanism of Action

Target of Action

The primary target of CHEMBL4441804 is currently under investigation. The compound has been tested for its inhibitory activity against recombinant human full-length N-terminal His-tagged LDHA . LDHA, or Lactate Dehydrogenase A, plays a crucial role in the conversion of pyruvate to lactate during anaerobic respiration in cells.

Mode of Action

It is known to inhibit ldha, which could potentially disrupt the anaerobic respiration process in cells . This could lead to a decrease in the production of lactate, a byproduct of anaerobic respiration, and potentially affect the energy production in cells.

Biochemical Pathways

The biochemical pathways affected by CHEMBL4441804 are likely related to anaerobic respiration, given its inhibitory action on LDHA . By inhibiting LDHA, the compound could potentially disrupt the conversion of pyruvate to lactate, a key step in the anaerobic respiration pathway. This could lead to changes in the energy metabolism of cells.

Result of Action

The molecular and cellular effects of CHEMBL4441804’s action are still under investigation. Given its inhibitory action on LDHA, it could potentially lead to a decrease in lactate production and changes in the energy metabolism of cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-2-oxoethyl)benzamide can be achieved through a multi-step process involving the formation of the 1,2,4-oxadiazole ring, the piperidine ring, and the benzamide moiety. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole ring without the need for protective groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents at specific positions on the molecule.

Scientific Research Applications

N-(2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-2-oxoethyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing the 1,2,4-oxadiazole ring.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its structural features, the compound may have therapeutic potential in treating various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-2-oxoethyl)benzamide is unique due to its combination of a 1,2,4-oxadiazole ring, a piperidine ring, and a benzamide moiety. This combination of functional groups is not commonly found in other compounds, giving it distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-oxoethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c25-18(12-21-20(26)16-6-2-1-3-7-16)24-10-4-5-14(13-24)11-17-22-19(23-27-17)15-8-9-15/h1-3,6-7,14-15H,4-5,8-13H2,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHKQOORAQQBQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CNC(=O)C2=CC=CC=C2)CC3=NC(=NO3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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